

An In-depth Technical Guide to the Physical and Biological Properties of DC41SMe

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DC41SMe is a potent cytotoxic agent designed for use as a payload in Antibody-Drug Conjugates (ADCs). As a derivative of the duocarmycin analogue DC1, which itself is a simplified analogue of the natural product CC-1065, **DC41SMe** exerts its anti-cancer activity through a mechanism of DNA alkylation. This document provides a comprehensive overview of the available technical information regarding **DC41SMe**, including its chemical identity, biological activity, and the experimental protocols relevant to its evaluation. While specific physical properties are not widely published, this guide consolidates the existing data to support further research and development.

Introduction

Antibody-Drug Conjugates are a class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules. The efficacy of an ADC is critically dependent on the properties of its payload. **DC41SMe** has emerged as a significant payload candidate due to its high potency against a range of cancer cell lines. Its mechanism of action, inherited from the CC-1065 family of natural products, involves the alkylation of DNA, leading to apoptosis and cell death.[1] This guide aims to provide a detailed technical resource for professionals working with or considering the use of **DC41SMe** in ADC development.



Chemical Identity and Physical Properties

DC41SMe is chemically identified by its CAS Number: 1354787-71-5. It is a derivative of the seco-CBI-indole2 scaffold, a core structure in a number of synthetic DNA alkylating agents.

Table 1: Chemical Identification of **DC41SMe**

Identifier	Value	
Compound Name	DC41SMe	
CAS Number	1354787-71-5	
Synonyms	DC41-SMe	
Classification	Cytotoxic ADC Payload, DNA Alkylator	
Structural Family	Duocarmycin/CC-1065 Analogue	

Detailed experimental data on the physical properties of **DC41SMe**, such as melting point, boiling point, and solubility in various solvents, are not readily available in the public domain. For drug development purposes, these properties would need to be determined empirically. General trends for related seco-CBI derivatives suggest they are typically soluble in organic solvents like DMSO and DMF.

Biological Activity and Mechanism of Action

The primary biological activity of **DC41SMe** is its potent cytotoxicity against cancer cells. This activity is a direct result of its ability to alkylate DNA. As a component of an ADC, **DC41SMe** is internalized into target cells via receptor-mediated endocytosis. Following lysosomal degradation of the antibody and linker, the active **DC41SMe** payload is released into the cytoplasm, translocates to the nucleus, and covalently binds to the minor groove of DNA. This DNA damage triggers cell cycle arrest and apoptosis.

Table 2: In Vitro Cytotoxicity of **DC41SMe**

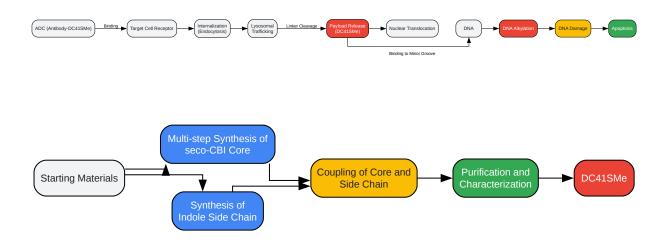


Cell Line	Cancer Type	IC50 (pM)
Ramos	Burkitt's Lymphoma	18 - 25
Namalwa	Burkitt's Lymphoma	18 - 25
HL60/s	Acute Myeloid Leukemia	18 - 25

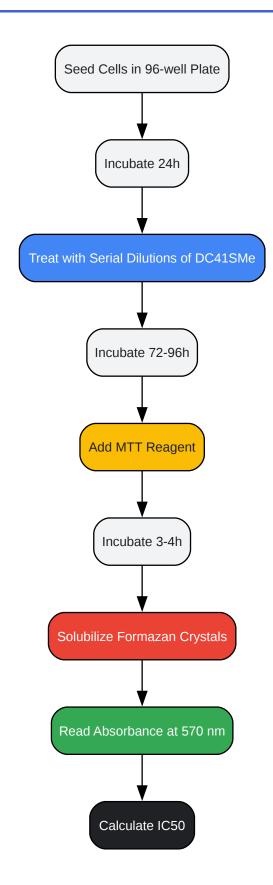
Data sourced from publicly available supplier information.

Mechanism of Action: DNA Alkylation

The following diagram illustrates the logical workflow of an ADC carrying a **DC41SMe** payload, from target binding to the induction of apoptosis.







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References

- 1. CC-1065 and the duocarmycins: unraveling the keys to a new class of naturally derived DNA alkylating agents PMC [pmc.ncbi.nlm.nih.gov]
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